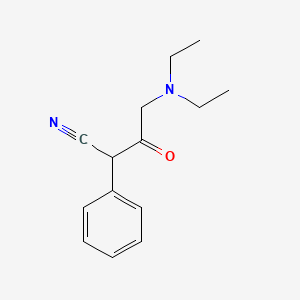![molecular formula C18H21N3O2 B4240307 N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide](/img/structure/B4240307.png)
N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide
Descripción general
Descripción
N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide, also known as IBR2, is a small molecule inhibitor that has been extensively studied for its potential application in cancer research. This molecule has been shown to inhibit the activity of the enzyme NADPH oxidase 4 (NOX4), which plays a crucial role in the production of reactive oxygen species (ROS) in cancer cells.
Mecanismo De Acción
N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide inhibits the activity of NOX4, which is a key enzyme in the production of ROS in cancer cells. ROS play a crucial role in cancer cell proliferation, survival, and metastasis. By inhibiting the activity of NOX4, N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide reduces the production of ROS, which leads to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide has been shown to have a selective inhibitory effect on NOX4, with no significant effect on other NOX isoforms. This molecule has also been shown to reduce the production of ROS in cancer cells, which leads to the inhibition of cancer cell growth and survival. In addition, N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may improve the efficacy of these treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential application in cancer research, which makes it a valuable tool for cancer researchers. However, N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide has some limitations for lab experiments. It has a relatively low yield of synthesis, which may limit its availability for some researchers. In addition, N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide has not been extensively studied for its potential application in non-cancer diseases, which limits its potential use in other areas of research.
Direcciones Futuras
There are several future directions for research on N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide. One area of research is to further investigate the molecular mechanism of action of N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide. This will help to better understand how this molecule inhibits the activity of NOX4 and reduces the production of ROS in cancer cells. Another area of research is to investigate the potential application of N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide in combination with other cancer treatments, such as immunotherapy. This may improve the efficacy of these treatments and reduce the risk of cancer recurrence. Finally, future research should investigate the potential application of N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide in non-cancer diseases, such as fibrosis and inflammation. This may expand the potential use of this molecule in other areas of research.
Aplicaciones Científicas De Investigación
N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide has been extensively studied for its potential application in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. This molecule has also been studied for its potential application in the treatment of fibrosis and inflammation.
Propiedades
IUPAC Name |
N-[2-[(4-propan-2-ylbenzoyl)amino]ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13(2)14-3-5-15(6-4-14)17(22)20-11-12-21-18(23)16-7-9-19-10-8-16/h3-10,13H,11-12H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDCSSMRCQNXBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide](/img/structure/B4240236.png)

![ethyl 4-{[(3-methylphenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B4240249.png)
![2-chloro-N-methyl-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4240253.png)
![N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide](/img/structure/B4240270.png)


![3-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4240297.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4240308.png)



